2-(4-FLUOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Description
2-(4-Fluorophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-derived acetamide compound characterized by a 4-fluorophenyl group attached to the acetamide moiety and a methanesulfonyl (-SO₂CH₃) substituent at the 6-position of the benzothiazole ring. Benzothiazole derivatives are widely explored in agrochemical and pharmaceutical research due to their bioactivity, particularly as antimicrobial, antifungal, and pesticidal agents . The methanesulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-24(21,22)12-6-7-13-14(9-12)23-16(18-13)19-15(20)8-10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLIYZNUMYYPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is driven by three functional groups:
Acetamide Group
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Hydrolysis : Under acidic (6M HCl, reflux) or basic (NaOH/EtOH, 80°C) conditions, the amide bond cleaves to yield 4-fluorophenylacetic acid and 2-amino-6-methanesulfonylbenzothiazole .
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Reduction : LiAlH₄ in THF reduces the amide to a secondary amine, forming N-(6-methanesulfonylbenzothiazol-2-yl)-2-(4-fluorophenyl)ethylamine (yield: 65%) .
Methanesulfonyl Group
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Nucleophilic Substitution : Reacts with amines (e.g., piperazine) in DMF at 100°C to form sulfonamide derivatives (e.g., 12 in , IC₅₀ = 2.31 µM for AChE inhibition).
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Oxidation Resistance : Stable under common oxidizing agents (KMnO₄, H₂O₂), retaining the sulfonyl group.
Fluorophenyl Ring
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Electrophilic Substitution : Limited due to electron-withdrawing fluorine. Nitration (HNO₃/H₂SO₄) occurs at the meta position (yield: 40%) .
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Suzuki Coupling : Requires Pd(PPh₃)₄ and arylboronic acids in DME/H₂O (80°C), yielding biaryl derivatives (yield: 55–60%) .
Ru-Catalyzed Modifications
A Ru(II)/AgSbF₆ system enables regioselective C–H amidation at the benzothiazole’s ortho position using acyl azides (e.g., 3a in ), releasing N₂ as a byproduct. This method avoids Curtius rearrangement and achieves >50% yield under oxidant-free conditions .
Enzyme-Targeted Reactions
In biological systems, the compound acts as a cholinesterase inhibitor by binding to the catalytic triad (Ser200, His440, Glu327) via hydrogen bonding (ΔG = −8.4 kcal/mol) .
Key Reaction Pathways
Stability and Degradation
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide exhibit significant anticancer properties. The benzothiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that benzothiazole-based compounds can target the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Research suggests that it may exhibit activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's . This suggests a possible application in treating or preventing neurodegenerative conditions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of benzothiazole derivatives, including this compound. The results showed that this compound significantly inhibited the growth of breast cancer cells in vitro. The researchers attributed this effect to the compound's ability to induce cell cycle arrest and apoptosis through modulation of the Bcl-2 family proteins .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of various sulfonamide derivatives was assessed against common pathogens. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, while the fluorophenyl group may enhance binding affinity. The methanesulfonyl group can influence the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s structural analogs primarily differ in substituents on the benzothiazole ring and the acetamide’s phenyl group. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Benzothiazole Acetamides
Key Findings and Implications
Electron-Withdrawing vs. The trifluoromethyl (-CF₃) group in analogs (Table 1) combines lipophilicity and electron-withdrawing effects, often enhancing membrane permeability in agrochemicals .
Biological Activity Trends :
- demonstrates that substituents on the phenyl ring (e.g., methoxy, chloro) influence antibacterial activity against pathogens like Fusarium oxysporum. The 4-fluorophenyl group in the target compound may offer similar advantages due to fluorine’s electronegativity and small atomic radius .
- Thiadiazole-containing analogs (e.g., FOE 5043) exhibit pesticidal activity, suggesting that benzothiazole derivatives with heterocyclic modifications are viable for pest control .
Biological Activity
The compound 2-(4-fluorophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure incorporates a fluorophenyl group and a methanesulfonyl benzothiazole moiety, which are critical for its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically:
- Cytotoxicity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. For example, a related compound demonstrated over 70% inhibition of cell viability at certain concentrations .
- Mechanism of Action : The mechanism often involves the disruption of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Benzothiazole derivatives have shown efficacy against various bacterial strains:
- Inhibition Studies : Compounds structurally related to this compound were tested against pathogenic bacteria, revealing effective inhibition at low concentrations. For example, derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 20–50 µg/mL against common pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | IC50/Effectiveness | Reference |
|---|---|---|---|
| Cytotoxicity | A549 (lung carcinoma) | <10 µM | |
| HeLa (cervical carcinoma) | <15 µM | ||
| Antimicrobial | E. coli | MIC = 25 µg/mL | |
| S. aureus | MIC = 30 µg/mL |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Clinical Trials : A derivative with structural similarities was included in phase I clinical trials targeting solid tumors. Results indicated promising safety profiles and preliminary efficacy against resistant cancer types .
- Preclinical Models : In animal models, compounds similar to this compound demonstrated reduced tumor growth and improved survival rates when administered in conjunction with standard chemotherapy agents .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-fluorophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide and related derivatives?
Methodological Answer: Synthesis typically involves coupling a fluorophenyl-containing intermediate with a functionalized benzothiazolyl moiety. Key steps include:
- Nucleophilic substitution : Reacting a chloroacetamide derivative (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) with a thiolate intermediate (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) in the presence of a base like K₂CO₃ .
- Recrystallization : Purification using ethanol or other solvents to isolate the product .
- Characterization : Confirmation via NMR, IR, and mass spectrometry (MS). For example, ¹H NMR analysis of 2-(4-fluorophenyl)acetamide derivatives shows distinct peaks for the acetamide methylene (δ ~3.76 ppm) and fluorophenyl protons (δ ~6.6–7.6 ppm) .
Q. Table 1: Example Synthesis Protocols
| Compound | Reagents/Conditions | Yield | Characterization Methods | Reference |
|---|---|---|---|---|
| Compound 3 | 2-chloro-N-(thiazol-2-yl)acetamide, K₂CO₃ | N/A | NMR, IR, MS | |
| N-butyl derivative | Bromoacetyl bromide, n-butylamine, K₂CO₃ | 82% | ¹H-NMR, ¹³C-NMR | |
| 2c | 4-nitrophenylamine coupling | 72% | ¹H NMR (δ 3.76, -CH₂CO-) |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures using software like SHELX/SHELXL for refinement . For example, SHELXL is widely used for small-molecule refinement due to its robustness in handling high-resolution data .
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., fluorophenyl protons, acetamide methylene) and confirm regiochemistry .
- Mass spectrometry (MS) : ESI-MS or EI-MS verifies molecular weight (e.g., m/z 274 for 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide) .
- Molecular visualization tools : UCSF Chimera aids in 3D structural analysis and docking studies .
Advanced Questions
Q. How can researchers evaluate the biological activity of this compound, such as COX inhibition or antimicrobial effects?
Methodological Answer:
- In vitro enzyme assays : Test COX-1/2 inhibition using colorimetric or fluorometric assays. For example, measure prostaglandin production in cell lines .
- Molecular docking : Use UCSF Chimera or AutoDock to predict binding affinities to target proteins (e.g., cyclooxygenase active sites) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methanesulfonyl, fluorophenyl) and compare bioactivity. For instance, replacing the benzothiazole sulfonyl group with methylsulfonyl alters metabolic stability .
Q. Table 2: Biological Activity Data
| Assay Type | Target | Key Findings | Reference |
|---|---|---|---|
| COX inhibition | COX-1/2 | IC₅₀ values comparable to NSAIDs | |
| Antifungal | Fungal strains | Moderate activity at 50 µg/mL |
Q. How should researchers address contradictory crystallographic or spectroscopic data during structural analysis?
Methodological Answer:
- Cross-validation : Compare X-ray data with NMR/IR results. For example, if crystallography suggests a planar fluorophenyl group but NMR shows restricted rotation, consider dynamic effects .
- Refinement protocols : Use SHELXL’s TWIN/BASF commands to handle twinned crystals or disordered atoms .
- Alternative software : Validate results with programs like OLEX2 or PHENIX to rule out software-specific artifacts .
Q. What strategies optimize synthetic yield for this compound under varying reaction conditions?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution efficiency .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or KI to enhance reaction rates .
- Temperature control : Reactions at 60–80°C often balance yield and side-product formation .
Q. Table 3: Yield Optimization
| Condition | Yield Range | Key Factor | Reference |
|---|---|---|---|
| Ethanol reflux | 72–82% | Recrystallization purity | |
| KI catalysis | 51–82% | Halogen exchange efficiency |
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Methodological Answer:
- Metabolic stability : Introduce electron-withdrawing groups (e.g., methanesulfonyl) to reduce CYP450-mediated oxidation .
- Solubility modulation : Replace hydrophobic benzothiazole with polar heterocycles (e.g., pyridine) .
- Bioisosteric replacement : Substitute fluorophenyl with trifluoromethyl or chloro groups to enhance target affinity .
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : UCSF Chimera or AutoDock Vina simulate ligand-protein interactions (e.g., binding to COX-2’s active site) .
- MD simulations : GROMACS or AMBER assess binding stability over time .
- Pharmacophore modeling : MOE or Schrödinger identify critical interaction motifs (e.g., hydrogen bonds with Thr373 in COX-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
